molecular formula C20H28FN3O2 B6135297 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one

1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one

Cat. No.: B6135297
M. Wt: 361.5 g/mol
InChI Key: DRPMQVPLFNEAAC-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a diazepane ring, and a piperidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one typically involves multiple steps, including the formation of the piperidinone core, the introduction of the fluorophenyl group, and the construction of the diazepane ring. Common synthetic routes may involve:

    Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.

    Construction of the Diazepane Ring: This can be synthesized through ring-closing reactions involving diamine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group and the diazepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
  • 1-[2-(3-Chlorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
  • 1-[2-(3-Methylphenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one

Uniqueness

1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c1-22-9-3-10-23(13-12-22)20(26)17-6-7-19(25)24(15-17)11-8-16-4-2-5-18(21)14-16/h2,4-5,14,17H,3,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPMQVPLFNEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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